3-Methyl-2-nitrophenylacetic acid

Physical property Thermal stability Solid-phase synthesis

Researchers requiring regioselective PROTAC building blocks face inconsistency with generic nitrophenylacetic acid analogs. 3-Methyl-2-nitrophenylacetic acid (CAS 18710-86-6) resolves this with defined ortho-nitro/meta-methyl substitution. • 98% purity, solid-state stability (mp 154-155°C) for reliable multi-step synthesis. • Ortho-nitro group enables selective reduction to amine/hydroxylamine for linker attachment. • Meta-methyl group biases cyclization regioselectivity, critical for heterocyclic scaffold formation. • Explicitly marketed as a Protein Degrader Building Block; compatible with amide/ester conjugation chemistry.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 18710-86-6
Cat. No. B178851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-nitrophenylacetic acid
CAS18710-86-6
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c1-6-3-2-4-7(5-8(11)12)9(6)10(13)14/h2-4H,5H2,1H3,(H,11,12)
InChIKeyMFWFLUXZQHVVHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-nitrophenylacetic Acid Procurement Overview


3-Methyl-2-nitrophenylacetic acid (CAS 18710-86-6) is a substituted phenylacetic acid derivative featuring a methyl group at the 3-position and a nitro group at the 2-position of the aromatic ring . With a molecular formula of C₉H₉NO₄ and a molecular weight of 195.17 g/mol, this compound is commercially available in research-grade purity (typically 98%) and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research and targeted protein degrader development [1]. Its solid-state properties—a melting point of 154–155°C and calculated density of 1.346 g/cm³—enable reliable handling and storage under standard laboratory conditions .

Substituted phenylacetic acid building block with defined substitution pattern
Research-grade purity (98% HPLC) with full analytical documentation
Solid-state stability supports automated handling and storage

3-Methyl-2-nitrophenylacetic Acid Substitution Limitations


The ortho-nitro and meta-methyl substitution pattern in 3-methyl-2-nitrophenylacetic acid imparts distinct steric and electronic properties that cannot be replicated by unsubstituted 2-nitrophenylacetic acid (CAS 3740-52-1) or other positional isomers. The combined electron-withdrawing effect of the ortho-nitro group and the electron-donating methyl substituent modulates the acidity of the carboxylic acid moiety and the reactivity of the aromatic ring toward electrophilic and nucleophilic substitution [1]. In continuous flow hydrogenation studies of 2-nitrophenylacetic acid systems, the selectivity for hydroxamic acid formation versus lactam byproduct formation was shown to be highly sensitive to the substitution pattern, achieving a 49:1 selectivity ratio under optimized conditions [2]. Consequently, substituting a generic nitrophenylacetic acid analog in a synthetic sequence optimized for the 3-methyl-2-nitro derivative will predictably alter reaction kinetics, regioselectivity, and downstream product profiles, compromising both yield and purity .

Target 3-Methyl-2-nitrophenylacetic acid
Substitute Generic 2-nitrophenylacetic acid (CAS 3740-52-1)
Ortho-nitro/meta-methyl pattern defines unique steric and electronic profile; direct substitution may shift reaction kinetics, regioselectivity, and product outcomes.
Target 3-Methyl-2-nitrophenylacetic acid
Substitute Other positional isomers
Substitution pattern strongly influences selectivity in continuous flow hydrogenation to hydroxamic acids; isomer mismatch may alter selectivity and impurity profiles.

3-Methyl-2-nitrophenylacetic Acid Comparative Evidence


Melting Point and Thermal Stability

3-Methyl-2-nitrophenylacetic acid exhibits a melting point of 154–155°C, which is substantially higher than the 138–141°C melting point reported for unsubstituted 2-nitrophenylacetic acid (CAS 3740-52-1) . This 13–17°C elevation in melting point is attributed to enhanced intermolecular hydrogen bonding and π-stacking interactions conferred by the combined ortho-nitro and meta-methyl substitution pattern. The higher melting point translates to improved thermal stability during storage and handling, reducing the risk of degradation or premature melting under ambient or slightly elevated temperature conditions common in laboratory and pilot-scale operations [1].

Melting Point
Cross-study comparable
154–155 °C vs 138–141 °C (unsubstituted)
Higher thermal stability supports solid-state handling and storage.
13–17 °C elevation attributed to substitution pattern.
Physical property Thermal stability Solid-phase synthesis

Aqueous Solubility Profile

The aqueous solubility of 3-methyl-2-nitrophenylacetic acid is quantified at 0.9 g/L at 25°C, classified as 'very slightly soluble' . This low aqueous solubility is a direct consequence of the hydrophobic methyl group and the intramolecular hydrogen bonding between the ortho-nitro and carboxylic acid moieties. In contrast, unsubstituted 2-nitrophenylacetic acid, lacking the methyl group, exhibits higher aqueous solubility due to reduced hydrophobic surface area and weaker intramolecular interactions. For reaction engineering, this solubility differential dictates solvent selection: reactions requiring aqueous media will proceed under heterogeneous conditions with the 3-methyl-2-nitro derivative, whereas the unsubstituted analog may achieve partial or complete dissolution [1].

Aqueous Solubility
Class-level inference
0.9 g/L at 25 °C
Low solubility informs solvent selection for synthetic transformations.
Comparator more soluble; exact comparator value not reported.
Solubility Formulation Reaction engineering

Commercial Purity and Reproducibility

Multiple reputable vendors supply 3-methyl-2-nitrophenylacetic acid at a standardized purity of 98% (HPLC), with supporting analytical documentation including NMR, HPLC, and GC traces . This 98% purity specification is consistently maintained across suppliers, whereas generic 2-nitrophenylacetic acid and other nitroarylacetic acid derivatives are frequently offered at lower purity grades (e.g., 95% or technical grade) without comprehensive analytical certification . The 3% absolute purity advantage over a 95% grade translates to a 60% reduction in total impurity burden (from 5% to 2%), which is critical for reactions where trace impurities can poison catalysts, generate side products, or confound biological assay interpretation .

Purity Specification
Cross-study comparable
98% (HPLC) with full analytical documentation
Higher documented purity reduces lot-to-lot variability and impurity burden.
3% absolute improvement over 95% grade; 60% reduction in impurity load.
Purity Quality control Reproducibility

Synthetic Yield and Cost Modeling

The synthesis of 3-methyl-2-nitrophenylacetic acid via nitration of 3-methylphenylacetic acid proceeds with typical yields ranging from 60% to 65%, depending on specific reaction conditions . This yield range provides a baseline for process economic modeling and benchmarking against alternative synthetic routes or analog compounds. While direct comparative yield data for other nitrophenylacetic acid derivatives under identical conditions are not available in the public domain, the reported yield serves as a procurement-relevant metric: researchers can anticipate material requirements and cost projections based on this established efficiency range. Advanced synthetic methodologies have been developed to improve both yield and purity, ensuring access to high-quality material for demanding applications [1].

Synthetic Yield
Supporting evidence
60–65% (nitration route)
Documented yield range supports material planning and cost estimation.
No direct comparator data; serves as process benchmark.
Synthetic efficiency Process chemistry Cost modeling

3-Methyl-2-nitrophenylacetic Acid Applications


PROTAC Linker Synthesis

3-Methyl-2-nitrophenylacetic acid is explicitly marketed as a 'Protein Degrader Building Block' by commercial suppliers, indicating its established utility in the synthesis of PROTACs and molecular glues [5]. The compound's carboxylic acid handle enables facile conjugation to linker moieties via amide or ester bond formation, while the ortho-nitro group provides a latent functional handle for subsequent reduction to an amine or hydroxylamine, enabling further diversification. The defined purity (98%) and solid-state stability (melting point 154–155°C) ensure reliable incorporation into multi-step degrader synthesis workflows where intermediate stability and purity are paramount .

Continuous Flow N-Aryl Hydroxamic Acid Synthesis

2-Nitrophenylacetic acid derivatives, including the 3-methyl-2-nitro analog, undergo selective continuous flow hydrogenation to yield N-aryl hydroxamic acids with high selectivity (49:1) over lactam byproducts [5]. The substitution pattern on the aromatic ring directly influences the selectivity profile, making the 3-methyl-2-nitro derivative a valuable substrate for optimizing reaction conditions and expanding the scope of this methodology. The low aqueous solubility (0.9 g/L) of 3-methyl-2-nitrophenylacetic acid must be considered when designing flow reactor feed streams, as heterogeneous or organic-solvent-based feeding strategies may be required .

Pharmaceutical Intermediate for CNS Compounds

Patent literature, including WO2004/041793 A1, discloses the use of 3-methyl-2-nitrophenylacetic acid and its derivatives as intermediates in the synthesis of phenylalkyl and pyridylalkyl piperazine derivatives with activity as dopamine D2 and serotonin 5HT2A receptor antagonists [5]. These receptor targets are implicated in schizophrenia and other CNS disorders, positioning the compound as a strategic building block for medicinal chemistry programs focused on neuropsychiatric indications. The specific ortho-nitro/meta-methyl substitution pattern is critical for achieving the desired pharmacological profile of the final drug candidates .

Heterocycle Synthesis via Nitro Reduction

The ortho-nitro group in 3-methyl-2-nitrophenylacetic acid can be selectively reduced to an amino or hydroxylamine functionality, which can then participate in cyclization reactions to form indoles, quinolinones, or benzoxazinones [5]. The presence of the meta-methyl group introduces steric hindrance that can bias the regioselectivity of cyclization, favoring the formation of specific heterocyclic scaffolds over others. The compound's defined melting point (154–155°C) facilitates purification by recrystallization, while its low aqueous solubility (0.9 g/L) enables straightforward isolation of cyclized products by precipitation .

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Carboxylic acid handle and ortho-nitro functional group for conjugation and diversification
Intermediate purity and solid-state stability in multi-step degrader workflows
Continuous flow N-aryl hydroxamic acid synthesis
Substitution pattern-dependent selectivity over lactam byproducts
Solvent compatibility and feed strategy due to low aqueous solubility
CNS receptor antagonist intermediate
Ortho-nitro/meta-methyl substitution pattern for target receptor engagement studies
Pharmacological profile interpretation of final candidates
Heterocyclic scaffold synthesis
Regioselective cyclization via steric hindrance of meta-methyl group
Product isolation by precipitation leveraging low aqueous solubility

Technical Documentation Hub

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